molecular formula C24H21N3O3 B2355531 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1448122-18-6

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2355531
CAS No.: 1448122-18-6
M. Wt: 399.45
InChI Key: QTOWTNAAYZVEPV-UHFFFAOYSA-N
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Description

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide: is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a biphenyl group, a hydroxypropyl group, and a cyanophenyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Hydroxypropylation: The biphenyl intermediate is then subjected to a hydroxypropylation reaction using an appropriate hydroxyalkylating agent under basic conditions.

    Oxalamide Formation: The final step involves the reaction of the hydroxypropylated biphenyl with oxalyl chloride and a cyanophenylamine to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.

    Substitution: The biphenyl and cyanophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological macromolecules in medicinal applications. The biphenyl and cyanophenyl groups contribute to its binding affinity and specificity, while the hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is unique due to the combination of its biphenyl, hydroxypropyl, and cyanophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific binding interactions and structural features.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-24(30,20-13-11-18(12-14-20)17-7-3-2-4-8-17)16-26-22(28)23(29)27-21-10-6-5-9-19(21)15-25/h2-14,30H,16H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOWTNAAYZVEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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